molecular formula C10H15N B12976773 (S)-1-(2-Ethylphenyl)ethanamine

(S)-1-(2-Ethylphenyl)ethanamine

Cat. No.: B12976773
M. Wt: 149.23 g/mol
InChI Key: WRFXVXPZOBKNDX-QMMMGPOBSA-N
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Description

(S)-1-(2-Ethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Ethylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The process is carried out under controlled temperature and pressure to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Ethylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides or isocyanates are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or other functionalized derivatives.

Scientific Research Applications

(S)-1-(2-Ethylphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism by which (S)-1-(2-Ethylphenyl)ethanamine exerts its effects depends on its specific interactions with molecular targets. As an amine, it can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved may vary depending on the context of its use, such as in pharmacological or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(p-Tolyl)ethanamine
  • (S)-1-(2,4-Dimethylphenyl)ethanamine
  • (S)-1-(4-Ethylphenyl)ethanamine
  • (S)-1-(2,6-Dimethylphenyl)ethanamine

Uniqueness

(S)-1-(2-Ethylphenyl)ethanamine is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1S)-1-(2-ethylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

WRFXVXPZOBKNDX-QMMMGPOBSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H](C)N

Canonical SMILES

CCC1=CC=CC=C1C(C)N

Origin of Product

United States

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